molecular formula C15H15N3O4 B5698898 N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide

Katalognummer B5698898
Molekulargewicht: 301.30 g/mol
InChI-Schlüssel: QGGMLORAAYMXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide, also known as DMAPT, is a synthetic compound that has gained attention in recent years due to its potential as an anticancer agent. This compound has been shown to have promising results in preclinical studies and has the potential to be developed into a new cancer treatment. In

Wirkmechanismus

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide exerts its anticancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that is involved in the regulation of cell survival, proliferation, and inflammation. This compound inhibits the activation of NF-κB, leading to the induction of apoptosis in cancer cells. In addition, this compound has been shown to inhibit the expression of genes involved in angiogenesis, the process by which tumors develop their own blood supply.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, this compound has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to inhibit the expression of genes involved in angiogenesis, making it a potential treatment for diseases such as macular degeneration and diabetic retinopathy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide is its relatively simple synthesis method, which allows for large-scale production. In addition, this compound has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide. One direction is the development of new formulations of this compound that improve its solubility and bioavailability. Another direction is the development of combination therapies that include this compound, such as combining it with chemotherapy or radiation therapy. In addition, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, the development of new analogs of this compound with improved anticancer activity and selectivity is another potential direction for future research.
Conclusion:
This compound is a promising anticancer agent with potential applications in other diseases such as inflammatory diseases and angiogenesis-related diseases. Its simple synthesis method and extensive preclinical studies make it a promising candidate for further development. Future research should focus on improving its solubility and bioavailability, developing combination therapies, and developing new analogs with improved selectivity and activity.

Synthesemethoden

The synthesis of N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide involves the reaction of 3-pyridinecarboximidamide with 3,4-dimethoxybenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a promising candidate for further development.

Wissenschaftliche Forschungsanwendungen

N'-[(3,4-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-6-5-10(8-13(12)21-2)15(19)22-18-14(16)11-4-3-7-17-9-11/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMLORAAYMXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.